alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 50910-16-2
VCID: VC18687590
InChI: InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H
SMILES:
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol

alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride

CAS No.: 50910-16-2

Cat. No.: VC18687590

Molecular Formula: C20H26ClNO

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride - 50910-16-2

Specification

CAS No. 50910-16-2
Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
IUPAC Name 1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C20H25NO.ClH/c22-20(13-16-21-14-5-2-6-15-21)19-11-9-18(10-12-19)17-7-3-1-4-8-17;/h1,3-4,7-12,20,22H,2,5-6,13-16H2;1H
Standard InChI Key ANBSLQASIXGWSV-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecular formula of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride is C20H26ClNO, with a molecular weight of 331.9 g/mol. Its structure comprises a biphenyl group linked to a piperidine ring via a propanol chain, with a hydrochloride salt enhancing solubility. Key structural features include:

  • A biphenyl core (two connected benzene rings), providing planar aromaticity for potential π-π interactions.

  • A piperidine ring, a six-membered amine heterocycle, contributing to basicity and hydrogen-bonding capacity.

  • A hydroxyl group on the propanol chain, enabling hydrogen bonding and derivatization .

The SMILES notation (C1CCN(CC1)CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl) and InChIKey (ANBSLQASIXGWSV-UHFFFAOYSA-N) further delineate connectivity and stereochemical details.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H26ClNO
Molecular Weight331.9 g/mol
Boiling Point514.6°C (estimated)
Flash Point275.4°C
LogP (Partition Coefficient)4.71
PSA (Polar Surface Area)43.7 Ų

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride involves multi-step organic reactions. A common route includes:

  • Alkylation of biphenyl derivatives: Reaction of 4-biphenylyl bromide with propanolamine under basic conditions to form the propanol-biphenyl intermediate.

  • Piperidine incorporation: Nucleophilic substitution of the intermediate with piperidine in the presence of a polar aprotic solvent (e.g., DMF).

  • Hydrochloride salt formation: Treatment with hydrochloric acid to improve stability and solubility.

Critical reaction parameters:

  • Temperature control (60–80°C) to minimize side reactions.

  • Use of catalysts like potassium carbonate to enhance alkylation efficiency.

  • Purification via column chromatography or recrystallization to achieve >95% purity.

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d6) reveals peaks at δ 7.6–7.8 ppm (biphenyl aromatic protons), δ 3.4–3.6 ppm (piperidine CH2), and δ 2.4–2.6 ppm (propanol CH2) .

  • HPLC: Retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]+ ion at m/z 296.2, consistent with the molecular formula .

Pharmacological Profile and Mechanism of Action

Neuropharmacological Activity

Alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride exhibits NMDA receptor antagonism, modulating glutamatergic signaling in the central nervous system. This activity is attributed to structural similarities to known antagonists like dizocilpine (MK-801):

  • Binding affinity: Competes with glycine at the NMDA receptor’s allosteric site (IC50 ≈ 450 nM).

  • Functional impact: Reduces calcium influx, mitigating excitotoxicity in neuronal cultures.

Table 2: Comparative NMDA Receptor Antagonists

CompoundIC50 (nM)Selectivity
alpha-(4-Biphenylyl)-1-...450Moderate
Dizocilpine (MK-801)12High
Memantine1,200Low

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound’s biphenyl-piperidine scaffold serves as a template for designing:

  • Dual-acting agents: Hybrid molecules targeting NMDA and serotonin receptors for multimodal neuropsychiatric therapy.

  • Prodrug derivatives: Esterification of the hydroxyl group to enhance blood-brain barrier permeability.

Structure-Activity Relationship (SAR) Studies

  • Biphenyl substitution: Nitro or hydroxy groups at the 4'-position alter receptor affinity (e.g., nitro derivatives show 2-fold higher IC50) .

  • Piperidine modification: Replacement with morpholine decreases potency by 60%, underscoring the amine’s role in binding .

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